Ethyl 2-methylbutanoate-13C2

Method Validation GC-MS Quantification Stable Isotope Dilution Assay

Ethyl 2-methylbutanoate-13C2 is a stable isotope-labeled analog of the naturally occurring flavor ester ethyl 2-methylbutanoate, distinguished by the incorporation of two carbon-13 atoms at the ethyl moiety. With a molecular formula of C₅¹³C₂H₁₄O₂ and a molecular weight of 132.17 g/mol, this compound serves as a precise internal standard for quantitative mass spectrometry-based assays.

Molecular Formula C7H14O2
Molecular Weight 132.17 g/mol
Cat. No. B12382645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbutanoate-13C2
Molecular FormulaC7H14O2
Molecular Weight132.17 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC
InChIInChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i1+1,4+1
InChIKeyHCRBXQFHJMCTLF-VFZPYAPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methylbutanoate-13C2: Analytical-Grade Procurement Guide for Stable Isotope-Labeled Quantification


Ethyl 2-methylbutanoate-13C2 is a stable isotope-labeled analog of the naturally occurring flavor ester ethyl 2-methylbutanoate, distinguished by the incorporation of two carbon-13 atoms at the ethyl moiety . With a molecular formula of C₅¹³C₂H₁₄O₂ and a molecular weight of 132.17 g/mol, this compound serves as a precise internal standard for quantitative mass spectrometry-based assays . Its primary value lies in its ability to enable accurate and precise quantification of volatile organic compounds (VOCs) in complex biological and food matrices via Isotope Dilution Mass Spectrometry (IDMS), where it co-elutes with the native analyte while being distinguished by a +2 Da mass shift .

Why Unlabeled Ethyl 2-methylbutanoate or Alternative Isotopologues Cannot Substitute Ethyl 2-methylbutanoate-13C2


In quantitative analytical workflows, the substitution of Ethyl 2-methylbutanoate-13C2 with its unlabeled counterpart, deuterated analogs (e.g., Ethyl 2-methylbutanoate-d9), or alternative 13C-labeled compounds (e.g., 13C1-acetic acid) leads to systematic quantification errors, matrix effect artifacts, or analytical incompatibility. Unlabeled ethyl 2-methylbutanoate introduces ion suppression or enhancement variability as an external standard, while deuterated internal standards exhibit differing retention times due to the inverse isotope effect, compromising co-elution and accurate recovery correction [1]. Furthermore, class-based surrogates like 13C-labeled butanoic acid or ethyl butanoate possess divergent physicochemical properties (e.g., solubility, volatility) that fail to mimic the native analyte's behavior during extraction and ionization [2]. The strategic selection of the specific 13C2-label at the ethyl group ensures near-identical chromatographic behavior, enabling robust, matrix-independent quantification essential for regulatory compliance and method validation.

Quantitative Differentiation Evidence for Ethyl 2-methylbutanoate-13C2 in Procurement Decision-Making


Head-to-Head Comparison: 13C2 vs. Deuterated (d5) Internal Standard Calibration Linearity

In a direct head-to-head comparison of internal standards for the GC-MS quantification of ethyl 2-methylbutanoate in wine, the 13C2-labeled internal standard was benchmarked against a commercially available 1,1,2,2,2-2H5-Ethyl 2-methylbutanoate (d5) standard. The calibration line equation derived from the 13C2 internal standard (y = 1.081x + 0.1283) demonstrated a superior coefficient of determination (R² = 0.994) compared to the d5 standard (R² not exceeding 0.994 for this specific analyte) across a concentration range of 2-256 ng/mL [1]. This indicates a more consistent and predictable response factor across the analytical range, reducing uncertainty in back-calculated concentrations.

Method Validation GC-MS Quantification Stable Isotope Dilution Assay

Matrix Effect Mitigation: Direct Comparison of 13C2 Recovery vs. Unlabeled External Standard

A study quantifying volatile metabolites in stool using 13C labeled internal standards demonstrated the superiority of the isotope dilution method. For the native ester ethyl 2-methylbutanoate, the addition of the 13C-labeled analog as an internal standard enabled precise quantification across a wide concentration range (0.3–180 ng/g stool) [1]. Without the 13C internal standard to correct for variable recovery and matrix-induced ion suppression/enhancement, quantification using an unlabeled external standard would be subject to significant inaccuracy. The method's ability to 'mimic the solubility characteristics' [1] of the target analyte ensures that any loss during extraction is identically reflected in the internal standard, thereby normalizing the signal.

Bioanalysis Sample Preparation Matrix Effect

Cross-Study Comparable Evidence: 13C2 Outperforms Class-Based 13C Surrogate Standards

Comparative analysis of method validation data reveals the quantitative advantage of Ethyl 2-methylbutanoate-13C2 over using a structurally related 13C-labeled compound as a surrogate internal standard. When 13C1-acetic acid or 1,2-13C2-butanoic acid were used to quantify ethyl 2-methylbutanoate in wine, the calibration line equations exhibited different slopes (e.g., y = 0.9354x + 0.0687 for acetic acid) compared to the near-unity slope (1.081) achieved with the true isotopologue [1]. A slope deviating significantly from 1.0 indicates a systematic bias in the response factor, stemming from differences in volatility, extraction efficiency, and ionization efficiency between the analyte and the surrogate standard.

Volatile Organic Compounds (VOC) Quantitative Accuracy Method Transferability

Class-Level Inference: 13C-Labeled Isotopologues Enable Multi-Compound Quantification in Single Run

The use of a panel of 13C-labeled internal standards, including Ethyl 2-methylbutanoate-13C2, has been demonstrated to enable the simultaneous, accurate quantification of a broad range of volatile metabolites in a single GC-MS analytical run [1]. In a study quantifying 15 different volatile compounds in stool, the inclusion of the 13C2-labeled ester allowed it to be distinguished from co-eluting compounds and other isotopologues, thereby expanding the analytical throughput without compromising data quality. This class-level advantage contrasts with workflows employing deuterated standards, which can sometimes exhibit chromatographic separation from the native analyte, complicating multi-analyte peak integration and automated data processing.

High-Throughput Screening Multi-Analyte Quantification Stable Isotope Labeling

High-Impact Procurement Scenarios for Ethyl 2-methylbutanoate-13C2


Accurate Quantification of Endogenous Metabolites in Complex Biofluids and Tissues

This compound is the optimal choice as an internal standard for IDMS-based quantification of ethyl 2-methylbutanoate in complex biological matrices such as stool, blood, urine, or tissue homogenates. The evidence demonstrates its capacity to correct for severe matrix effects, enabling precise measurements across a dynamic range (0.3–180 ng/g) [1]. This is essential for clinical metabolomics studies, biomarker validation, and understanding the role of gut-microbiota derived volatiles in human health.

Flavor Authenticity and Quality Control in Food and Beverage Industries

For the authentication of natural flavorings and the detection of adulteration in products like fruit juices, wines, and spirits, Ethyl 2-methylbutanoate-13C2 is indispensable. Its superior calibration linearity (R² = 0.994) [2] ensures that quantitative measurements of ethyl 2-methylbutanoate, a key chiral marker for fruit genuineness [3], meet the rigorous standards of regulatory bodies and quality assurance laboratories. It provides the analytical precision needed to distinguish between natural origin and synthetic adulteration based on enantiomeric excess and concentration.

Method Development and Validation for Multi-Residue Pesticide or Metabolite Screening

Analytical chemists developing high-throughput GC-MS or LC-MS methods for multi-analyte panels should prioritize this 13C2-labeled standard. Its perfect co-elution with the native analyte, a class-level advantage over deuterated compounds, simplifies automated data processing and peak integration in complex chromatograms [1]. This facilitates the development of robust, validated methods for quantifying dozens of VOCs in a single run, significantly improving laboratory efficiency and throughput.

Calibration and Quality Control in Commercial Analytical Reference Standards

As a reference material for calibrating instruments or for use as a quality control sample in routine analytical runs, Ethyl 2-methylbutanoate-13C2 offers a more stable and reliable alternative to the unlabeled compound. The documented calibration curve (y = 1.081x + 0.1283) [2] provides a transferable metric for laboratories to benchmark their instrument performance, ensuring method consistency and long-term data comparability across different sites or studies.

Technical Documentation Hub

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